molecular formula C11H20ClNS B12979239 2,5-Diisopropyl-4-methylthiophen-3-amine hydrochloride

2,5-Diisopropyl-4-methylthiophen-3-amine hydrochloride

Cat. No.: B12979239
M. Wt: 233.80 g/mol
InChI Key: BAANMSLEYXJLBQ-UHFFFAOYSA-N
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Description

2,5-Diisopropyl-4-methylthiophen-3-amine hydrochloride is a chemical compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction can be carried out under basic conditions to form the desired thiophene derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,5-Diisopropyl-4-methylthiophen-3-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of alkyl or acyl derivatives.

Scientific Research Applications

2,5-Diisopropyl-4-methylthiophen-3-amine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Diisopropyl-4-methylthiophen-3-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,5-Diisopropylthiophene: Lacks the amine and methyl groups, resulting in different chemical properties.

    4-Methylthiophen-3-amine: Similar structure but without the diisopropyl groups.

    2,5-Dimethylthiophene: Contains methyl groups but lacks the amine and diisopropyl substitutions.

Uniqueness

2,5-Diisopropyl-4-methylthiophen-3-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. These properties make it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C11H20ClNS

Molecular Weight

233.80 g/mol

IUPAC Name

4-methyl-2,5-di(propan-2-yl)thiophen-3-amine;hydrochloride

InChI

InChI=1S/C11H19NS.ClH/c1-6(2)10-8(5)9(12)11(13-10)7(3)4;/h6-7H,12H2,1-5H3;1H

InChI Key

BAANMSLEYXJLBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1N)C(C)C)C(C)C.Cl

Origin of Product

United States

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